molecular formula C15H23N3O4 B2541737 methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate CAS No. 1014027-09-8

methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2541737
CAS No.: 1014027-09-8
M. Wt: 309.366
InChI Key: KZWCRORYHVECDU-UHFFFAOYSA-N
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Description

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound featuring a pyrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate with piperidine-4-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or methanesulfonic acid, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-ethoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
  • Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
  • Methyl 1-(3-methoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

Uniqueness

Methyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-4-18-10-12(13(16-18)22-5-2)14(19)17-8-6-11(7-9-17)15(20)21-3/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWCRORYHVECDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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